N-C12-NBD-D-erythro-dihydro-Sphingosine
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Overview
Description
C-12 NBD-dihydro-Ceramide: is a synthetic analog of naturally occurring ceramides, distinguished by a fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group attached to a relatively short 12-carbon fatty acid chain . This compound is primarily used as a fluorescent probe in biochemical research, particularly in the study of lipid metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-12 NBD-dihydro-Ceramide involves the attachment of the NBD group to the ceramide backbone. The process typically includes the following steps:
Sphingosine Synthesis: The initial step involves the synthesis of sphingosine, which is the backbone of ceramides.
Fatty Acid Attachment: A 12-carbon fatty acid chain is attached to the sphingosine backbone through an amide bond formation.
NBD Group Attachment: The NBD group is then attached to the fatty acid chain, resulting in the formation of C-12 NBD-dihydro-Ceramide.
Industrial Production Methods: Industrial production of C-12 NBD-dihydro-Ceramide follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: C-12 NBD-dihydro-Ceramide undergoes various chemical reactions, including:
Oxidation and Reduction: The NBD group can undergo redox reactions, which are useful in fluorescence studies.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of ceramidase enzymes under physiological conditions (pH 7.4, 37°C).
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite.
Major Products:
Hydrolysis: Produces sphingosine and a free fatty acid.
Oxidation and Reduction: Alters the fluorescence properties of the NBD group, which can be monitored using spectroscopic techniques.
Scientific Research Applications
C-12 NBD-dihydro-Ceramide has a wide range of applications in scientific research:
Lipid Metabolism Studies: Used as a fluorescent probe to study the metabolism of ceramides and other sphingolipids.
Signal Transduction Research: Helps in understanding the role of ceramides in cellular signaling pathways.
Disease Mechanism Studies: Used in research on diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
Drug Development: Serves as a tool in the development of drugs targeting ceramide metabolism.
Mechanism of Action
C-12 NBD-dihydro-Ceramide exerts its effects primarily through its interaction with cellular membranes and enzymes involved in lipid metabolism. The NBD group allows for the visualization of ceramide distribution and dynamics within cells . The compound can inhibit or activate specific signaling pathways, depending on its concentration and the cellular context . For example, ceramides are known to inhibit Akt signaling by promoting its dephosphorylation and preventing its translocation .
Comparison with Similar Compounds
C-12 NBD-Ceramide: Contains a double bond in the sphingosine backbone, making it more active in ceramidase assays compared to C-12 NBD-dihydro-Ceramide.
C-16 NBD-Ceramide: Has a longer fatty acid chain and is used in similar fluorescence-based studies.
Uniqueness: C-12 NBD-dihydro-Ceramide is unique due to its saturated sphingosine backbone, which results in reduced activity in ceramidase assays compared to its unsaturated counterparts . This property makes it a valuable tool for studying the specific roles of saturated versus unsaturated ceramides in biological systems .
Properties
Molecular Formula |
C36H63N5O6 |
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Molecular Weight |
661.9 g/mol |
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44) |
InChI Key |
STPDREBSVHTICB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origin of Product |
United States |
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